An In-depth Technical Guide to Boc-NH-PEG23-NH2: A Heterobifunctional Linker for Advanced Drug Development
An In-depth Technical Guide to Boc-NH-PEG23-NH2: A Heterobifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-NH-PEG23-NH2 is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) derivative that serves as a versatile heterobifunctional linker in bioconjugation and drug development. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protected amine and a terminal primary amine, facilitates the controlled and sequential conjugation of molecules. This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols related to Boc-NH-PEG23-NH2, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Introduction
The field of targeted therapeutics is rapidly evolving, with a growing emphasis on precision and efficacy. Heterobifunctional linkers are critical components in the design of sophisticated drug delivery systems, antibody-drug conjugates (ADCs), and novel therapeutic modalities like PROTACs. Boc-NH-PEG23-NH2 emerges as a key enabling tool in this landscape. The polyethylene glycol spacer, composed of 23 ethylene (B1197577) glycol units, imparts favorable physicochemical properties, including enhanced solubility and reduced immunogenicity of the final conjugate. The orthogonal protecting group strategy, with a stable Boc-protected amine and a reactive primary amine, allows for selective and stepwise conjugation, a crucial requirement for the synthesis of complex biomolecules.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Boc-NH-PEG23-NH2 is essential for its effective application in experimental design. The following tables summarize key quantitative data for this linker.
Table 1: Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₅₃H₁₀₈N₂O₂₅[1] |
| Molecular Weight | 1173.42 g/mol [1] |
| Appearance | White/Off-white solid or viscous liquid (depending on molecular weight)[2] |
| Purity | ≥95% |
| Density (of PEG) | ~1.125 g/mL[2] |
Table 2: Solubility Data
| Solvent | Solubility |
| Water | Soluble[2] |
| Aqueous Buffers | Soluble[2] |
| Chloroform | Soluble[2] |
| Methylene Chloride (DCM) | Soluble[2] |
| Dimethylformamide (DMF) | Soluble[2] |
| Dimethyl Sulfoxide (DMSO) | Soluble[2] |
| Alcohol | Less Soluble[2] |
| Toluene | Less Soluble[2] |
| Ether | Not Soluble[2] |
Table 3: Storage and Handling
| Condition | Recommendation |
| Long-term Storage | -20°C in a dry environment, protected from light.[2] |
| Shipping | Ambient temperature. |
Applications in Drug Development
The unique architecture of Boc-NH-PEG23-NH2 makes it an ideal candidate for a range of bioconjugation applications. Its primary utility is found in scenarios requiring a hydrophilic spacer and controlled, directional ligation.
PROTAC Synthesis
The most prominent application of Boc-NH-PEG23-NH2 is in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target. The linker plays a critical role in PROTAC design, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). The PEG spacer in Boc-NH-PEG23-NH2 provides the necessary length and flexibility to span the distance between the target protein and the E3 ligase, while its hydrophilic nature can improve the overall solubility and cell permeability of the PROTAC.
The synthetic strategy for incorporating Boc-NH-PEG23-NH2 into a PROTAC typically involves a two-step process:
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Conjugation of the first ligand: The free primary amine of the linker is reacted with an activated functional group (e.g., a carboxylic acid) on either the target protein ligand or the E3 ligase ligand.
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Deprotection and conjugation of the second ligand: The Boc protecting group is removed under mild acidic conditions to reveal a new primary amine. This newly exposed amine is then conjugated to the second ligand.
This stepwise approach ensures the precise assembly of the final PROTAC molecule.
Antibody-Drug Conjugates (ADCs) and Other Bioconjugations
While its application in PROTACs is a major focus, Boc-NH-PEG23-NH2 can also be employed in the development of ADCs and other bioconjugates. In this context, the linker can be used to attach a cytotoxic payload or an imaging agent to an antibody or other targeting moiety. The PEG spacer can help to overcome solubility issues often associated with hydrophobic drug molecules and can also shield the payload from premature degradation.
Experimental Protocols
The following section provides a detailed, representative protocol for the synthesis of a PROTAC using Boc-NH-PEG23-NH2. This protocol is a general guideline and may require optimization based on the specific properties of the ligands being conjugated.
General Workflow for PROTAC Synthesis
The overall workflow for synthesizing a PROTAC using Boc-NH-PEG23-NH2 can be visualized as a logical sequence of steps, from initial conjugation to final purification.
Caption: General workflow for PROTAC synthesis using Boc-NH-PEG23-NH2.
Step-by-Step Protocol for PROTAC Synthesis
Materials:
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Boc-NH-PEG23-NH2
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Ligand 1 (targeting protein of interest) with a carboxylic acid functional group
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Ligand 2 (E3 ligase ligand) with a carboxylic acid functional group
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(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU)
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N,N-Diisopropylethylamine (DIPEA)
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Anhydrous Dimethylformamide (DMF)
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Anhydrous Dichloromethane (DCM)
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Trifluoroacetic acid (TFA)
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Preparative High-Performance Liquid Chromatography (HPLC) system
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Liquid Chromatography-Mass Spectrometry (LC-MS) system
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Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
Step 1: Conjugation of Ligand 1 to Boc-NH-PEG23-NH2
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Under an inert atmosphere (e.g., nitrogen or argon), dissolve Ligand 1 (1.0 equivalent) in anhydrous DMF.
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Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
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In a separate flask, dissolve Boc-NH-PEG23-NH2 (1.2 equivalents) in anhydrous DMF.
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Add the solution of Boc-NH-PEG23-NH2 to the activated Ligand 1 solution.
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Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
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Upon completion, the reaction mixture can be used directly in the next step or purified by flash column chromatography to isolate the Ligand 1-PEG23-NH-Boc intermediate.
Step 2: Boc Deprotection
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Dissolve the Ligand 1-PEG23-NH-Boc intermediate in anhydrous DCM.
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Cool the solution to 0°C in an ice bath.
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Slowly add a solution of 20-50% TFA in DCM.
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Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
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Monitor the deprotection by LC-MS.
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Upon completion, concentrate the mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt (Ligand 1-PEG23-NH2) is typically used in the next step without further purification.
Step 3: Conjugation of Ligand 2
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Dissolve Ligand 2 (1.0 equivalent) in anhydrous DMF.
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Add HATU (1.1 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15-30 minutes at room temperature.
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Add a solution of the Ligand 1-PEG23-NH2 intermediate (from Step 2) in anhydrous DMF to the activated Ligand 2 solution.
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Stir the reaction at room temperature overnight. Monitor by LC-MS.
Step 4: Purification and Characterization
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Upon completion of the reaction, purify the final PROTAC product by preparative HPLC.
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Characterize the purified PROTAC by LC-MS to confirm the molecular weight and by NMR to confirm the structure.
PROTAC-Mediated Protein Degradation Pathway
The ultimate goal of synthesizing a PROTAC is to induce the degradation of a target protein. The following diagram illustrates the catalytic mechanism of PROTAC action within the cell.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
Boc-NH-PEG23-NH2 is a valuable and versatile tool for researchers and drug development professionals. Its well-defined structure, favorable physicochemical properties, and the presence of orthogonally protected amine groups make it an ideal linker for the synthesis of complex bioconjugates, particularly PROTACs. The detailed protocols and conceptual workflows provided in this guide are intended to facilitate the effective integration of this powerful linker into advanced drug discovery and development programs. While specific analytical data such as NMR and HPLC traces are typically provided by the supplier upon purchase, the information presented here offers a robust foundation for the application of Boc-NH-PEG23-NH2 in cutting-edge therapeutic research.
